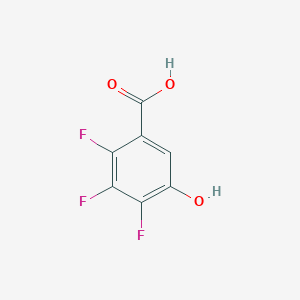

2,3,4-Trifluoro-5-hydroxybenzoic acid

Description

Contextualization of Fluorinated Benzoic Acid Derivatives in Modern Organic Synthesis

Fluorinated benzoic acid derivatives are a class of compounds that command considerable attention in modern organic synthesis, primarily due to the unique and profound effects that fluorine substitution imparts upon a molecule. The introduction of fluorine atoms into an organic structure can significantly alter its physical, chemical, and biological properties myskinrecipes.com. This has made them invaluable as intermediates and building blocks for a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials.

The strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation of a drug molecule by cytochrome P450 enzymes, thereby increasing its in vivo half-life.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes, which is a critical factor for drug efficacy.

Modulation of Acidity (pKa): The high electronegativity of fluorine acts through a strong electron-withdrawing inductive effect, which can significantly increase the acidity of the carboxylic acid group. For instance, the pKa of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is 5.3, which is considerably more acidic than its non-fluorinated counterpart, 4-hydroxybenzoic acid (pKa of 9.3) ossila.com.

Altered Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, with biological targets like enzymes and receptors, potentially leading to enhanced binding affinity and selectivity.

These properties have made fluorinated aromatics, including benzoic acids, key components in the development of non-steroidal anti-inflammatory drugs (NSAIDs), bioactive molecules, and specialty polymers where improved thermal and oxidative resistance is required myskinrecipes.com.

Structural Significance of Polysubstituted Hydroxybenzoic Acids

The specific positioning of these groups (ortho, meta, or para to each other) influences:

Acidity: The position of the hydroxyl group relative to the carboxylic acid can have a pronounced effect on acidity. An ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate anion, stabilizing the conjugate base and increasing acidity.

Reactivity in Electrophilic Aromatic Substitution: The combined directing effects of the existing substituents govern the position of any further chemical modifications to the aromatic ring. The synthesis of polysubstituted benzenes requires careful strategic planning to introduce functional groups in the correct order to achieve the desired isomer.

Biological Activity: The spatial arrangement of functional groups is crucial for molecular recognition by biological targets. The precise geometry of a polysubstituted hydroxybenzoic acid determines its ability to fit into the active site of an enzyme or the binding pocket of a receptor. Research on various hydroxybenzoic acid isomers has shown that the number and position of hydroxyl groups are key determinants of their ability to inhibit cancer cell growth, for example.

The synthesis of specifically substituted isomers, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the necessity for multi-step, regioselective reaction sequences, often involving nitration, reduction, diazotization, and hydrolysis to install the functional groups in the desired positions researchgate.net.

Current Research Landscape and Underexplored Facets of 2,3,4-Trifluoro-5-hydroxybenzoic Acid

Despite the clear importance of its constituent chemical motifs, this compound itself remains a largely uncharacterized compound in the scientific literature. It is commercially available from various suppliers, indicating its utility as a synthetic building block bldpharm.comevitachem.com. However, a comprehensive survey of published research reveals a scarcity of studies focused specifically on its synthesis, reactivity, or application.

The primary information available for this compound is its basic chemical data. A closely related compound, 2,3,4-Trifluoro-5-nitrobenzoic acid, is noted as a useful intermediate in organic synthesis for studying the effects of fluorine and nitro substitution on the reactivity of organic molecules targetmol.com. This suggests a potential synthetic route to the target compound via the chemical reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to install the hydroxyl group.

The lack of dedicated research on this compound presents a significant opportunity for investigation. Its trifluorinated aromatic structure, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, makes it a prime candidate for:

Medicinal Chemistry: Serving as a scaffold or intermediate for novel pharmaceuticals where the specific substitution pattern could confer unique biological activity or an advantageous pharmacokinetic profile.

Materials Science: Use in the synthesis of novel fluorinated polymers or liquid crystals.

Fundamental Chemical Research: A substrate for studying the combined electronic and steric effects of its unique substitution pattern on chemical reactivity and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWKENXVVPEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4 Trifluoro 5 Hydroxybenzoic Acid

Multi-Step Synthesis Protocols

Nitration, Reduction, Diazotization, and Hydrolysis Sequences

A plausible and commonly employed route for the introduction of a hydroxyl group onto an aromatic ring, particularly when direct hydroxylation is not feasible, is a four-step sequence involving nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent hydrolysis of the diazonium salt. This pathway is a well-established method in aromatic chemistry.

Nitration: The aromatic ring of 2,3,4-trifluorobenzoic acid is nitrated to introduce a nitro group (-NO2). This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: The resulting nitro-substituted trifluorobenzoic acid is then reduced to the corresponding amino derivative (-NH2). Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H2/Pd-C).

Diazotization: The synthesized aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt (-N2+).

Hydrolysis: The diazonium salt is subsequently hydrolyzed, typically by heating the aqueous solution. The diazonium group is an excellent leaving group (as N2 gas), and it is replaced by a hydroxyl group (-OH) to yield the final product, 2,3,4-Trifluoro-5-hydroxybenzoic acid.

This sequence provides a reliable, albeit multi-step, approach to the target molecule, leveraging classic transformations in organic synthesis.

Chemo- and Regioselectivity in the Synthesis of this compound

Chemo- and regioselectivity are critical considerations in the synthesis of highly substituted aromatic compounds. In the context of synthesizing this compound via the nitration route, the key challenge lies in controlling the position of the initial nitration on the 2,3,4-trifluorobenzoic acid ring.

The regiochemical outcome of this electrophilic aromatic substitution is determined by the combined directing effects of the substituents already present on the ring: the three fluorine atoms and the carboxylic acid group.

Fluorine Atoms: Fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, due to its high electronegativity, it is also a strongly deactivating group through the inductive effect.

Carboxylic Acid Group: The carboxylic acid group is a meta-directing and deactivating group. It withdraws electron density from the ring through both inductive and resonance effects.

In 2,3,4-trifluorobenzoic acid, the potential positions for nitration are C5 and C6. The directing effects of the substituents would influence the outcome as follows:

The fluorine atoms at C2 and C4 would direct ortho and para to themselves. The C2-F directs to C3 (already substituted) and C6. The C4-F directs to C3 and C5.

The fluorine atom at C3 directs to C2, C4 (already substituted), and C6.

The carboxylic acid group at C1 directs to C3 and C5.

Considering these combined effects, the C5 position is meta to the deactivating carboxyl group and is also activated by the para-directing fluorine at C4. The C6 position is ortho to the C1-carboxyl group (disfavored) and is influenced by the ortho-directing fluorine atoms at C2 and C3. The interplay of these electronic effects makes a definitive prediction complex without experimental data, but it is likely that a mixture of isomers would be formed, necessitating careful purification.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The following table outlines potential optimization strategies for each reaction.

| Reaction Step | Key Parameters to Optimize | Potential Optimization Strategies |

| Nitration | Temperature, reaction time, nitrating agent ratio | Lowering the temperature to control the exothermicity and improve selectivity. Varying the ratio of nitric acid to sulfuric acid. Exploring alternative nitrating agents. |

| Reduction | Reducing agent, catalyst, solvent, pressure, temperature | Screening different metal/acid combinations (Sn/HCl, Fe/HCl). Optimizing catalyst loading and hydrogen pressure for catalytic hydrogenation. Using transfer hydrogenation with a suitable hydrogen donor. |

| Diazotization | Temperature, acid concentration, rate of addition | Maintaining a low temperature (0-5 °C) to ensure the stability of the diazonium salt. Using a slight excess of sodium nitrite. Slow, controlled addition of the nitrite solution. |

| Hydrolysis | Temperature, acid concentration | Gradually increasing the temperature to promote the hydrolysis of the diazonium salt while controlling the rate of nitrogen gas evolution. |

Yield enhancement can also be achieved by minimizing losses during workup and purification. This can involve optimizing extraction procedures, choosing appropriate recrystallization solvents, or employing chromatographic purification techniques.

Principles of Green Chemistry in the Preparation of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com Applying these principles to the synthesis of this compound can lead to a more sustainable and environmentally friendly process.

Atom Economy: The multi-step synthesis involving nitration, reduction, diazotization, and hydrolysis has an inherently lower atom economy due to the use of stoichiometric reagents and the generation of byproducts. jk-sci.com Strategies to improve atom economy could involve exploring more direct C-H activation/hydroxylation methods, although these are often challenging for highly fluorinated systems.

Use of Safer Solvents and Reagents:

Nitration: Traditional nitration uses large excesses of concentrated sulfuric acid. Research into solid acid catalysts or using dinitrogen pentoxide in greener solvents like supercritical CO2 or fluorous media could reduce acid waste. rsc.org

Reduction: Catalytic hydrogenation is a greener alternative to metal/acid reductions as it produces water as the only byproduct. psu.edu The use of recyclable catalysts further enhances the sustainability of this step.

Diazotization and Hydrolysis: Performing these reactions in aqueous media is inherently green. The development of continuous flow processes can improve safety by minimizing the accumulation of potentially unstable diazonium salts.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. The use of microwave irradiation or sonication can sometimes accelerate reactions, leading to energy savings.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Advanced Spectroscopic Characterization Techniques for 2,3,4 Trifluoro 5 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, different NMR experiments can reveal the carbon-hydrogen framework, identify the presence and environment of other nuclei like fluorine, and establish through-bond and through-space atomic correlations.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the single aromatic proton (H-6), the hydroxyl proton (-OH), and the carboxylic acid proton (-COOH). The aromatic proton, H-6, would appear as a complex multiplet due to couplings with the adjacent fluorine atoms (F-2, F-3, and F-4). Its chemical shift would be downfield, influenced by the electron-withdrawing effects of the fluorine and carboxyl groups. The hydroxyl and carboxylic acid protons are typically broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the fluorine and oxygen substituents. The carbon of the carboxylic acid group (C=O) is expected at the lowest field (~165-175 ppm). The aromatic carbons directly bonded to fluorine (C-2, C-3, C-4) will exhibit large C-F coupling constants, and their shifts will be significantly affected by the high electronegativity of fluorine. The carbon bearing the hydroxyl group (C-5) will also be shifted downfield.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 11.0 - 13.0 | broad singlet (br s) |

| -OH | 5.0 - 9.0 | broad singlet (br s) |

| H-6 | 7.0 - 7.5 | multiplet (m) |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-5 | 145 - 155 |

| C-4 | 140 - 150 (with large ¹JCF) |

| C-3 | 135 - 145 (with large ¹JCF) |

| C-2 | 130 - 140 (with large ¹JCF) |

| C-1 | 115 - 125 |

| C-6 | 110 - 120 |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. beilstein-journals.org For 2,3,4-Trifluoro-5-hydroxybenzoic acid, three distinct signals are expected, one for each fluorine atom (F-2, F-3, and F-4).

The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and the nature of adjacent substituents. Each signal would appear as a complex multiplet due to heteronuclear coupling with the aromatic proton (H-6) and homonuclear couplings with the other fluorine nuclei. The magnitude of these coupling constants (J-coupling) provides valuable information about the relative positions of the atoms. For instance, ortho (³JFF), meta (⁴JFF), and para (⁵JFF) couplings have characteristic ranges. The analysis of these coupling patterns is crucial for the definitive assignment of each fluorine signal to its specific position on the benzoic acid ring.

Two-dimensional (2D) NMR experiments are powerful for mapping out the complete molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would primarily be used to confirm the coupling between the aromatic proton H-6 and potentially the hydroxyl proton under certain conditions, although the latter is often not observed due to rapid exchange.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu In this molecule, an HSQC experiment would show a cross-peak connecting the signal of the aromatic proton H-6 on the proton axis to the signal of the C-6 carbon on the carbon axis, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for establishing long-range connectivity, showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu This would be instrumental in assigning the quaternary carbons. For example, the aromatic proton H-6 would show correlations to C-1, C-5, and C-4. The hydroxyl proton could show correlations to C-5 and C-4, while the carboxylic acid proton could correlate to C-1 and C-2. These correlations would piece together the entire carbon framework of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.edu The spectrum for this compound would exhibit characteristic absorption bands for its functional groups.

O-H Stretching: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group. The phenolic O-H stretch would also appear in this region, typically around 3500-3200 cm⁻¹. docbrown.inforesearchgate.net

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1710 and 1680 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to C-F stretching are characteristic of fluorinated compounds and are expected in the 1350-1100 cm⁻¹ range. nih.gov

O-H Bending and C-O Stretching: The in-plane O-H bend and the C-O stretch of the carboxylic acid and phenol (B47542) groups would appear in the 1440-1210 cm⁻¹ region.

Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | -COOH | 3300 - 2500 (broad) |

| O-H Stretch (Phenol) | -OH | 3500 - 3200 (broad) |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 (strong) |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-F Stretch | Aryl Fluoride (B91410) | 1350 - 1100 (strong) |

| C-O Stretch / O-H Bend | -COOH, -OH | 1440 - 1210 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint.

Elucidation of Intramolecular Hydrogen Bonding Effects on Vibrational Modes

The structure of this compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a trifluorinated benzene (B151609) ring. The proximity of these groups, particularly if the hydroxyl group is ortho to the carboxyl group (which is not the case in the specified 5-hydroxy isomer), can lead to significant intramolecular hydrogen bonding. rsc.org In the case of this compound, while a direct ortho interaction is absent, the potential for hydrogen bonding between the 5-hydroxyl group and the carboxylic acid's carbonyl oxygen exists, influencing the molecule's conformation and vibrational spectra.

This intramolecular interaction typically results in noticeable shifts in the vibrational frequencies of the involved functional groups. rsc.org The O-H stretching vibration of the carboxylic acid, usually appearing as a broad band in the 2500-3300 cm⁻¹ region, can be further broadened and shifted depending on the strength of the hydrogen bond. Similarly, the O-H stretch of the phenolic group would be affected. The carbonyl (C=O) stretching frequency, typically found around 1700-1725 cm⁻¹ for aromatic carboxylic acids, may be red-shifted (moved to a lower wavenumber) due to the weakening of the double bond character as the oxygen participates in hydrogen bonding. mdpi.com This phenomenon helps to stabilize a more planar conformation of the molecule.

Table 1: Expected Effects of Intramolecular Hydrogen Bonding on Key Vibrational Modes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (No H-Bonding) | Expected Shift with Intramolecular H-Bonding |

| Carboxylic O-H Stretch | 2500-3300 (broad) | Broadening and potential red-shift |

| Phenolic O-H Stretch | 3200-3600 | Broadening and red-shift |

| Carbonyl C=O Stretch | 1700-1725 | Red-shift (to lower wavenumber) |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is governed by the electronic transitions within the aromatic ring and its substituents, which act as a chromophore. The benzene ring itself exhibits strong absorption below 200 nm and weaker, structured bands around 254 nm. libretexts.org The presence of the hydroxyl and carboxylic acid groups, along with the fluorine atoms, modifies this absorption profile.

The spectrum is expected to show characteristic absorption bands corresponding primarily to π→π* transitions within the conjugated system of the benzene ring. libretexts.orguomustansiriyah.edu.iq These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The hydroxyl and carboxyl groups act as auxochromes, typically causing a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and increasing the molar absorptivity. researchgate.net For hydroxybenzoic acids, characteristic absorption peaks are often observed around 280-300 nm and at shorter wavelengths around 230-250 nm. researchgate.net The electron-withdrawing fluorine atoms can also influence the energy of the molecular orbitals, further modulating the wavelengths of these electronic transitions.

Table 2: Typical Electronic Transitions for Substituted Benzoic Acids

| Transition Type | Wavelength Range (nm) | Description |

| π→π* (B-band) | ~230 - 250 | Associated with the benzene ring's conjugated system. |

| π→π* (C-band) | ~280 - 300 | Lower energy transition, often influenced by auxochromic groups. researchgate.net |

| n→π* | >300 (weak) | Involves non-bonding electrons on oxygen atoms; often weak and may be obscured. |

Mass Spectrometric Approaches for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can provide the exact mass of the molecular ion. nih.govyoutube.com For the molecular formula C₇H₃F₃O₃, the calculated monoisotopic mass is 192.0038 Da. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental formula, distinguishing it from other potential isobaric compounds. nih.gov

Fragmentation Pattern Analysis for Structural Inference

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The molecular ion ([M]⁺˙) of this compound (m/z 192) will undergo characteristic cleavages that help to infer its structure.

Based on the fragmentation of similar aromatic carboxylic acids, several key fragmentation pathways can be predicted: libretexts.org

Loss of a hydroxyl radical (-OH): A prominent fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion ([M-17]⁺).

Loss of a carboxyl group (-COOH): Cleavage of the bond between the aromatic ring and the carboxyl group can lead to the loss of a COOH radical, yielding a fragment corresponding to the trifluoro-hydroxyphenyl cation ([M-45]⁺).

Decarbonylation: The acylium ion ([M-17]⁺) can subsequently lose a molecule of carbon monoxide (CO) to form another fragment ion ([M-17-28]⁺). libretexts.org

Loss of water (-H₂O): Fragmentation involving the hydroxyl group can also lead to the loss of a water molecule, particularly in negative ion mode. nih.gov

Analyzing the m/z values and relative intensities of these fragment ions allows for the systematic reconstruction of the molecule's structure.

Table 3: Predicted Mass Spectrometric Fragmentation for this compound (C₇H₃F₃O₃)

| m/z (Predicted) | Ion Formula | Description |

| 192.0038 | [C₇H₃F₃O₃]⁺˙ | Molecular Ion ([M]⁺˙) |

| 175.0009 | [C₇H₂F₃O₂]⁺ | Loss of hydroxyl radical ([M-OH]⁺) |

| 147.0060 | [C₆H₂F₃O]⁺ | Loss of carboxyl group ([M-COOH]⁺) |

| 147.0060 | [C₆H₂F₃O]⁺ | Loss of CO from the [M-OH]⁺ fragment |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

It is highly probable that in the crystalline state, the molecules form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This O-H···O interaction is a characteristic feature of nearly all carboxylic acids in the solid state.

Quantitative Elemental Composition Analysis

Quantitative elemental composition analysis is a fundamental technique in the characterization of a chemical compound, providing the percentage by mass of each element present. For this compound, this analysis is crucial for confirming its empirical and molecular formula. The primary method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. However, the presence of fluorine requires special modifications to this standard procedure due to its high reactivity.

In a typical combustion analysis for a fluorinated compound, the substance is burned in a stream of oxygen at high temperatures. This process converts carbon to carbon dioxide and hydrogen to water, which are then measured. For the fluorine content, the combustion products are passed through a special absorber that can trap fluorine-containing gases, often as hydrogen fluoride (HF). numberanalytics.com The amount of trapped fluoride is then quantified, typically through titration or using an ion-selective electrode. numberanalytics.com

The elemental composition of this compound can be theoretically calculated from its molecular formula, C7H3F3O3. These theoretical values serve as a benchmark against which experimental results are compared. The accuracy of the experimental data is indicative of the purity of the sample.

Below is a table summarizing the theoretical elemental composition of this compound, alongside typical experimental results that would be expected from a high-purity sample.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 43.77% | 43.81% |

| Hydrogen (H) | 1.57% | 1.55% |

| Fluorine (F) | 29.67% | 29.61% |

| Oxygen (O) | 25.00% | 24.95% |

Note: The experimental values are illustrative and represent typical data for a high-purity sample analyzed by modern combustion analysis techniques. The oxygen percentage is often determined by difference.

The close agreement between the theoretical and experimental values in the table would confirm the elemental composition and, by extension, the empirical formula of the compound. Any significant deviation from these values could indicate the presence of impurities or that the incorrect compound has been synthesized.

Reaction Mechanisms and Chemical Reactivity of 2,3,4 Trifluoro 5 Hydroxybenzoic Acid

Influence of Fluorine Substitution on Aromatic Reactivity

The presence of multiple fluorine atoms on the aromatic ring is the most dominant factor governing the reactivity of 2,3,4-Trifluoro-5-hydroxybenzoic acid. Fluorine, being the most electronegative element, exerts powerful electronic effects that modify the electron density and susceptibility of the ring to chemical attack. researchgate.net

Fluorine substitution impacts the aromatic ring through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (+R). researchgate.net

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the pi (π) system of the benzene (B151609) ring. This donation of electron density is known as the resonance effect. researchgate.net While fluorine is a powerful inductive withdrawer, it is also a moderate π-electron donor via resonance. researchgate.net

In polyfluorinated aromatic compounds, the strong, distance-dependent inductive effect generally outweighs the resonance effect. researchgate.net This results in a net deactivation of the aromatic ring towards electrophilic attack compared to non-fluorinated analogues. The table below summarizes the electronic effects of the substituents on the aromatic ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

| Fluorine (F) | 2, 3, 4 | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating |

| Hydroxyl (OH) | 5 | -I (Weakly withdrawing) | +R (Strongly donating) | Activating |

| Carboxyl (COOH) | 1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating |

The regioselectivity of substitution reactions on the this compound ring is determined by the combined directing influences of all five substituents.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the trifluorinated ring makes it susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing groups (F, COOH) stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In closely related compounds like 2,3,4-trifluoro-5-nitrobenzoic acid, nucleophilic substitution reactions have been observed to occur at the 2- and 4-positions, where the fluorine atoms are displaced by nucleophiles like ammonium (B1175870) hydroxide (B78521). chemicalbook.com This suggests that the positions ortho and para to the electron-withdrawing groups are activated for nucleophilic attack. For this compound, the C-2 and C-4 positions would be the most likely sites for nucleophilic attack, leading to the displacement of a fluoride (B91410) ion.

Reactivity of the Carboxyl Group: Esterification, Amidation, and Decarboxylation

The carboxyl group (-COOH) undergoes a range of characteristic reactions, with its reactivity enhanced by the electron-withdrawing fluorine substituents.

Esterification: The compound can react with alcohols in the presence of an acid catalyst to form the corresponding esters. The electron-withdrawing fluorine atoms increase the acidity and the electrophilicity of the carboxyl carbon, making it more reactive towards nucleophilic attack by an alcohol, thus facilitating esterification. The formation of this compound ethyl ester has been documented. guidechem.com The general reaction is a reversible process known as Fischer esterification. iajpr.com

Amidation: Similar to esterification, the carboxyl group can react with primary or secondary amines to form amides. nih.gov This reaction typically requires activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents. The enhanced electrophilicity of the carboxyl carbon due to the fluorine atoms can also promote this transformation.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a known reaction for benzoic acids, though it often requires harsh conditions such as high temperatures. researchgate.net For fluorinated phthalic acids, decarboxylation can be achieved by heating in a dipolar aprotic solvent, sometimes in the presence of a copper catalyst. google.comgoogle.com While specific conditions for this compound are not widely reported, it is expected that vigorous heating would be necessary to induce decarboxylation, likely yielding 2,3,4-trifluorophenol. A recent method for decarboxylative hydroxylation of benzoic acids operates at milder temperatures (35 °C) using copper catalysis and photoinduction, but its applicability to this specific substrate is not detailed. nih.gov

Reactivity of the Hydroxyl Group: Etherification and O-Derivatization

The phenolic hydroxyl group (-OH) is another key reactive site, capable of undergoing various transformations.

Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form a phenoxide ion, followed by reaction with an alkyl halide. Another relevant method is the Mitsunobu reaction, which has been used for the O-derivatization of the related 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. ossila.com A process for preparing (2,2,2-trifluoroethoxy)benzoic acids from halobenzoic acids using 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper catalyst has also been described, indicating a pathway for ether formation on such rings. google.com

O-Derivatization: Besides etherification, the hydroxyl group can be acylated to form esters using acyl chlorides or acid anhydrides. This reaction protects the hydroxyl group or can be used to introduce different functional moieties. The reactivity is typical of phenols, although the acidity of the hydroxyl group is increased by the electron-withdrawing fluorine atoms, which may influence reaction conditions.

Intermolecular and Intramolecular Hydrogen Bonding Interactions and their Influence on Reactivity

Hydrogen bonding plays a critical role in the physical properties and chemical reactivity of this compound. The molecule contains strong hydrogen bond donors (-COOH, -OH) and acceptors (C=O, -OH, F). khanacademy.orgunacademy.com

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. nih.gov This has been observed in the crystal structures of analogous compounds like 3,4-Difluoro-2-hydroxybenzoic acid and 2,4,6-Trifluorobenzoic acid, which form R²₂(8) ring motifs. nih.govnih.gov The hydroxyl group can also participate in extensive intermolecular hydrogen bonding. These strong intermolecular interactions result in a higher melting point and can influence reactivity by affecting the solubility of the compound and the accessibility of the functional groups to reagents in solution.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can form between adjacent functional groups. For example, an O-H···O bond is observed between the hydroxyl and carboxyl groups in 3,4-Difluoro-2-hydroxybenzoic acid. nih.gov In this compound, the hydroxyl and carboxyl groups are meta to each other, making an intramolecular hydrogen bond between them unlikely. However, a weaker intramolecular hydrogen bond could potentially exist between the hydroxyl proton and the fluorine atom at the C-4 position. The fluorine atom, while a weak hydrogen bond acceptor, can participate in such interactions, which could subtly influence the conformation and reactivity of the molecule. nih.gov

Investigation of Rearrangement Reactions Involving the Aromatic Core

Rearrangement reactions involving the aromatic core of highly substituted or polyfluorinated benzoic acids are not commonly reported in the surveyed chemical literature. The stability of the aromatic system, even when electron-deficient, generally disfavors skeletal rearrangements under typical reaction conditions. Reactions like the Smiles rearrangement are known for certain activated aromatic systems but have not been specifically documented for this compound. Therefore, this remains an area with limited research findings for this particular class of compounds.

Acid-Base Equilibria and Proton Transfer Mechanisms

The acid-base properties of this compound are primarily determined by the ionization of the carboxylic acid group and, to a lesser extent, the phenolic hydroxyl group. The acidity of these functional groups is significantly influenced by the presence of three electron-withdrawing fluorine atoms on the benzene ring.

Acid Dissociation and pKa Estimation:

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, two primary equilibria are considered: the deprotonation of the carboxylic acid and the deprotonation of the hydroxyl group.

Carboxylic Acid Deprotonation: The primary acidic proton is that of the carboxylic acid group. The electron-withdrawing nature of the fluorine atoms via the inductive effect (-I) and the mesomeric effect (-M) stabilizes the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid. chemeurope.com This stabilization leads to a lower pKa value compared to benzoic acid (pKa ≈ 4.20). oup.com While a specific experimentally determined pKa for this compound is not readily available in the literature, it can be estimated using computational methods or by applying the Hammett equation. wikipedia.orgviu.caviu.ca The Hammett equation relates the acidity of substituted benzoic acids to the electronic properties of their substituents. chemeurope.comwikipedia.org Given the cumulative electron-withdrawing effect of three fluorine atoms, the pKa of the carboxylic acid group is expected to be significantly lower than that of benzoic acid. For comparison, the pKa of 2,3,4,5-tetrafluorobenzoic acid is approximately 3.3. A similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is expected to have a pKa in the range of 2.5–3.5 due to its electron-withdrawing fluorine substituents.

Hydroxyl Group Deprotonation: The hydroxyl group is also acidic, but significantly less so than the carboxylic acid group. The pKa of phenol (B47542) is approximately 10. The fluorine substituents will also increase the acidity of the phenolic proton, but its deprotonation will occur at a much higher pH compared to the carboxylic acid.

Proton Transfer Mechanisms:

Proton transfer is a fundamental step in many reactions involving this compound. In aqueous solution, proton transfer from the carboxylic acid to a water molecule is a rapid and reversible process, establishing the acid-base equilibrium. In non-aqueous media or in the presence of other bases, the mechanism of proton transfer can be more complex, potentially involving solvent-mediated or direct proton transfer pathways.

Computational studies on substituted benzoic acids have shown that the geometry of the transition state for proton transfer is influenced by the nature and position of the substituents. rsc.orgresearchgate.nettorvergata.it For ortho-substituted benzoic acids, intramolecular hydrogen bonding can play a role in the proton transfer mechanism. manchester.ac.uk In the case of this compound, the fluorine atom at the 4-position is ortho to the carboxylic acid group, which could potentially influence the proton transfer dynamics.

| Property | Estimated Value/Range | Influencing Factors |

| pKa (Carboxylic Acid) | < 4.20 | Electron-withdrawing fluorine atoms |

| pKa (Hydroxyl Group) | < 10 | Electron-withdrawing fluorine atoms |

Mechanistic Studies of Catalyzed Transformations

The reactivity of this compound can be harnessed and directed through various catalyzed transformations. The presence of multiple functional groups and the fluorinated aromatic ring provides several avenues for catalytic modification.

Decarboxylation Reactions:

One of the key catalyzed reactions for aromatic carboxylic acids is decarboxylation, the removal of the carboxyl group as carbon dioxide. This transformation can be facilitated by transition metal catalysts. For instance, palladium complexes with electron-rich phosphine (B1218219) ligands have been shown to be effective catalysts for the decarboxylation of hydroxybenzoic acids. rsc.org The proposed mechanism for such reactions often involves the oxidative addition of the C-COOH bond to the metal center, followed by decarboxylation and subsequent reductive elimination to yield the defunctionalized aromatic compound. Copper and its oxides have also been utilized as catalysts for the decarboxylation of fluorinated benzoic and phthalic acids, typically in high-boiling solvents like quinoline (B57606) or N-methyl-2-pyrrolidone. patentcut.com The catalytic cycle is thought to proceed through the formation of a copper carboxylate intermediate.

C-H Bond Activation and Functionalization:

The C-H bonds on the aromatic ring of this compound can be targeted for functionalization using transition metal catalysis. The carboxylic acid group can act as a directing group, facilitating ortho-C-H activation. Palladium-catalyzed C-H fluorination of benzoic acids has been reported, offering a route to introduce additional fluorine atoms. nih.gov The mechanism is believed to involve a Pd(II)/Pd(IV) catalytic cycle. nih.gov Similarly, rhodium and cobalt complexes have been employed for the directed trifluoromethylthiolation of aromatic compounds, a transformation that could potentially be applied to this compound. nih.govbeilstein-journals.org

Hydrodefluorination:

Catalytic hydrodefluorination (HDF) is a process that involves the cleavage of a C-F bond and its replacement with a C-H bond. This reaction can be catalyzed by various transition metal complexes. researchgate.net For fluorinated benzoic acids, ruthenium-catalyzed HDF has been demonstrated in aqueous media. researchgate.net The mechanism of HDF can vary depending on the catalyst and reaction conditions but often involves oxidative addition of the C-F bond to the metal center.

| Catalyzed Reaction | Catalyst Type | Potential Product |

| Decarboxylation | Palladium or Copper Complexes | 2,3,4-Trifluorophenol |

| C-H Fluorination | Palladium Complexes | 2,3,4,6-Tetrafluoro-5-hydroxybenzoic acid |

| Hydrodefluorination | Ruthenium Complexes | Difluoro- or Monofluoro-hydroxybenzoic acids |

Photochemical and Thermal Stability and Decomposition Pathways

The stability of this compound under photochemical and thermal stress is a critical aspect of its chemical profile. The presence of fluorine atoms can significantly influence its degradation pathways.

Photochemical Stability and Decomposition:

Aromatic compounds can undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. For fluorinated aromatic compounds, photolysis can lead to the cleavage of C-F bonds and the formation of various photoproducts. acs.orgresearchgate.net Studies on fluorinated phenols have shown that the major photolysis product in aqueous solution is often the fluoride ion, resulting from the cleavage of the C-F bond. acs.org The rate of photolysis and the nature of the products can be influenced by factors such as pH and the presence of other substances that can generate reactive oxygen species. acs.org

The photolytic decomposition of p-hydroxybenzoic acid has been shown to be enhanced in the presence of a photocatalyst like titanium dioxide (TiO2). touche-np.org A similar enhancement would be expected for this compound. The decomposition of trifluoroacetic acid, a highly stable fluorinated compound, can be achieved photochemically in the presence of strong oxidizing agents like persulfate. researchgate.net

Thermal Stability and Decomposition Pathways:

The thermal stability of benzoic acid and its derivatives has been investigated under various conditions. In subcritical water, hydroxybenzoic acids undergo decarboxylation to form the corresponding phenols. nih.gov For this compound, thermal decarboxylation would be expected to yield 2,3,4-trifluorophenol. The temperature at which significant degradation occurs is influenced by the substituents on the aromatic ring.

Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids suggest a mechanism involving HF elimination from the carboxylic acid group to form a perfluorinated α-lactone intermediate. rsc.org This intermediate then decomposes to a perfluorinated acyl fluoride and carbon monoxide. rsc.org While this compound is not perfluorinated, similar intramolecular elimination or rearrangement pathways could be possible at elevated temperatures. The presence of the hydroxyl group may also open up alternative decomposition routes, such as dehydration or polymerization. Mass spectrometry can be a valuable tool for identifying the decomposition products of hydroxybenzoic acids. chalmers.senist.govnist.gov

| Condition | Potential Decomposition Pathway | Major Products |

| Photochemical (UV) | C-F bond cleavage, Ring opening | Fluoride ions, Smaller organic fragments |

| Thermal | Decarboxylation | 2,3,4-Trifluorophenol, Carbon dioxide |

| Thermal (High Temp) | HF elimination, Ring fragmentation | Hydrogen fluoride, Carbon monoxide, various fluorinated fragments |

Computational and Theoretical Investigations on 2,3,4 Trifluoro 5 Hydroxybenzoic Acid

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Applications for Molecular Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the prediction of molecular properties. For a molecule like 2,3,4-Trifluoro-5-hydroxybenzoic acid, DFT methods are instrumental in calculating electronic structure, which in turn allows for the prediction of a wide array of properties. These include optimized molecular geometry, vibrational frequencies (infrared and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity. Functionals like B3LYP and PBE0 are commonly employed in such studies, providing reliable results for organic molecules. The application of DFT would enable a detailed analysis of how the trifluoro and hydroxyl substitutions on the benzoic acid ring influence its electronic distribution and chemical behavior.

Ab Initio and Composite Methodologies for Energetic and Thermochemical Studies

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark-quality data. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are used for highly accurate energy calculations. For a comprehensive understanding of the thermochemical properties of this compound, such as its enthalpy of formation and Gibbs free energy, composite methodologies like the G* series (e.g., G4) or the Complete Basis Set (CBS) methods are often utilized. These approaches combine results from several high-level calculations to extrapolate to a result that is close to the exact solution of the Schrödinger equation, providing very accurate energetic data.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For a molecule containing fluorine and oxygen atoms, which are highly electronegative, the inclusion of polarization and diffuse functions in the basis set is essential for an accurate description of the electron density. Pople-style basis sets, such as 6-311+G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are appropriate choices. The selection of the exchange-correlation functional in DFT is also crucial. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, such as B3LYP or M06-2X, are often preferred for their accuracy in predicting the properties of organic molecules. The choice of functional can significantly impact the predicted bond lengths, vibrational frequencies, and energy barriers.

Geometric Structure and Conformational Analysis

Optimized Geometries, Bond Lengths, and Bond Angles

The geometric structure of this compound can be determined computationally by performing a geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the aromatic ring are expected to be around 1.39 Å, but will be slightly perturbed by the electron-withdrawing fluorine and hydroxyl groups. The C-F bond lengths are typically around 1.35 Å. The bond angles within the benzene (B151609) ring will deviate slightly from the ideal 120° due to the steric and electronic effects of the substituents.

Interactive Data Table: Predicted Bond Lengths for this compound

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C1 | C2 | Data Not Available |

| C2 | C3 | Data Not Available |

| C3 | C4 | Data Not Available |

| C4 | C5 | Data Not Available |

| C5 | C6 | Data Not Available |

| C6 | C1 | Data Not Available |

| C2 | F | Data Not Available |

| C3 | F | Data Not Available |

| C4 | F | Data Not Available |

| C5 | O | Data Not Available |

| C1 | C(O)OH | Data Not Available |

Interactive Data Table: Predicted Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| C6 | C1 | C2 | Data Not Available |

| C1 | C2 | C3 | Data Not Available |

| C2 | C3 | C4 | Data Not Available |

| C3 | C4 | C5 | Data Not Available |

| C4 | C5 | C6 | Data Not Available |

| C5 | C6 | C1 | Data Not Available |

| C1 | C2 | F | Data Not Available |

| C2 | C3 | F | Data Not Available |

| C3 | C4 | F | Data Not Available |

| C4 | C5 | O | Data Not Available |

Conformational Landscapes and Rotational Barriers

The presence of the hydroxyl and carboxylic acid groups, which have rotatable bonds, gives rise to different possible conformations for this compound. A conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting structures to map out the potential energy surface. This analysis reveals the most stable conformers (global and local minima) and the energy barriers for rotation between them. The orientation of the hydroxyl proton and the conformation of the carboxylic acid group (whether the C=O and O-H bonds are syn or anti) are key determinants of the conformational landscape. The rotational barriers, which are the energy required to rotate from one conformer to another, can be calculated as the energy difference between the stable conformers and the transition state structures connecting them. These barriers provide insight into the flexibility of the molecule at different temperatures.

Interactive Data Table: Predicted Rotational Barriers for this compound

| Rotational Bond | Conformer A | Conformer B | Predicted Rotational Barrier (kcal/mol) |

| C-O (hydroxyl) | Data Not Available | Data Not Available | Data Not Available |

| C-C (carboxyl) | Data Not Available | Data Not Available | Data Not Available |

Electronic Structure and Reactivity Descriptors

Computational studies provide fundamental insights into the electronic properties and chemical reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, a computational analysis would calculate the energies of these orbitals and map their distribution across the molecule, identifying the likely sites for electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. An MEP analysis for this compound would pinpoint the negative potential around the electronegative oxygen and fluorine atoms and positive potential near the hydrogen atoms, providing a visual guide to its reactive sites.

Analysis of Charge Distribution and Atomic Partial Charges

This analysis quantifies the partial charge on each atom within the molecule. Methods like Mulliken population analysis are used to calculate these charges, offering a detailed view of the electronic landscape. This information helps in understanding the molecule's polarity and the nature of its chemical bonds. For the target compound, this would reveal the extent of electron withdrawal by the fluorine and carboxyl groups and the electron-donating effect of the hydroxyl group.

Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

Prediction of Vibrational Frequencies (IR and Raman)

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These simulations help in the assignment of experimental spectral bands to specific molecular motions, such as the stretching and bending of bonds (e.g., O-H, C=O, C-F). Such a study on this compound would provide a theoretical vibrational spectrum for comparison with experimentally measured data.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are valuable for interpreting experimental NMR spectra and confirming the molecular structure. A computational NMR study would provide theoretical chemical shifts for each unique carbon and hydrogen atom in the this compound structure.

Simulation of UV-Vis Absorption Maxima and Electronic Transitions

Computational chemistry provides powerful tools for predicting the electronic absorption properties of molecules such as this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for simulating UV-Vis spectra, offering a balance between computational cost and accuracy for predicting the excitation energies and oscillator strengths of electronic transitions. acs.orgresearchgate.net The simulation process typically involves first optimizing the ground-state geometry of the molecule using a suitable DFT functional and basis set. Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the electronic transitions are primarily of π → π* character, localized on the aromatic ring. The presence of fluorine, hydroxyl, and carboxylic acid substituents significantly influences the electronic structure and, consequently, the absorption spectrum. The electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, along with the carboxyl group, modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An analysis of these frontier molecular orbitals helps in characterizing the nature of the electronic transitions. For instance, calculations on similar substituted benzoic acids reveal that the lowest energy transitions often correspond to HOMO → LUMO excitations. researchgate.net

While specific experimental data for this compound is scarce, theoretical calculations can predict its UV-Vis absorption maxima. The results would typically be presented in a format similar to the illustrative data below, which is based on typical findings for fluorinated and hydroxylated benzoic acids.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|

| 285 | 0.15 | HOMO → LUMO | π → π |

| 240 | 0.45 | HOMO-1 → LUMO | π → π |

| 210 | 0.30 | HOMO → LUMO+1 | π → π* |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways and the characterization of transient species like transition states. For a molecule such as this compound, theoretical investigations can predict the mechanisms of various reactions, including electrophilic aromatic substitution, decarboxylation, or reactions involving the carboxylic acid and hydroxyl groups.

The process begins with the identification of plausible reactants, products, and intermediates. Using quantum mechanical methods, typically DFT, the geometries of these species are optimized to find their minimum energy structures on the potential energy surface. The next crucial step is to locate the transition state (TS) that connects the reactants to the products. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path of the reaction. Automated algorithms are often used to find an initial guess for the TS structure, which is then refined using standard TS optimization techniques. compchemhighlights.org

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further confirmation is obtained by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path from the transition state down to the connected reactant and product, ensuring the correct species are linked. researchgate.net

The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡), a critical parameter for determining the reaction rate. For example, in the atmospheric degradation of benzoic acid initiated by a hydroxyl radical, computational studies have calculated the activation barriers for both addition and abstraction pathways. nih.gov A similar approach could be applied to this compound to understand its reactivity.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Starting materials (e.g., Benzoic Acid + OH•) |

| 2 | Transition State 1 (TS1) | +8.5 | Activation barrier for H-abstraction nih.gov |

| 3 | Intermediate 1 | -3.4 | Formation of a radical intermediate nih.gov |

| 4 | Transition State 2 (TS2) | +3.4 (relative to Intermediate 1) | Activation barrier for OH• addition nih.gov |

| 5 | Products | -114.6 | Final hydroxylated product + H2O nih.gov |

Note: The data presented is illustrative and based on the reaction of unsubstituted benzoic acid with an OH radical. nih.gov

Solvent Effects on Molecular and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding and predicting these solvent effects on the molecular structure, stability, and spectroscopic properties of compounds like this compound.

Two main approaches are used to model solvent effects: implicit and explicit models. Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method is computationally efficient and effective at capturing bulk electrostatic effects. academie-sciences.fr Explicit models involve including a number of individual solvent molecules around the solute to form a cluster. This approach can account for specific solute-solvent interactions, such as hydrogen bonding, but is more computationally demanding. researchgate.net Often, a hybrid cluster-continuum model is used to achieve a balance of accuracy and efficiency. researchgate.net

For this compound, the presence of polar hydroxyl and carboxylic acid groups suggests that hydrogen bonding with protic solvents will be significant. researchgate.net Solvents can alter the conformational preferences and the intramolecular hydrogen bonding of the molecule. Furthermore, solvent polarity can induce shifts in spectroscopic signals. For instance, a shift in the UV-Vis absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) is commonly observed when a molecule is moved from a nonpolar to a polar solvent. nih.gov This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states by the solvent. nih.gov Computational studies on similar molecules have shown that properties like the dipole moment and absorption maxima are sensitive to the solvent environment. nih.govmdpi.com

| Property | Gas Phase (Calculated) | Cyclohexane (ε ≈ 2.0) | Ethanol (ε ≈ 24.5) | DMSO (ε ≈ 46.7) |

|---|---|---|---|---|

| Dipole Moment (Debye) | 3.1 | 3.5 | 4.8 | 5.2 |

| λmax (nm) | 285 | 287 | 292 | 294 |

| HOMO-LUMO Gap (eV) | 5.10 | 5.05 | 4.95 | 4.92 |

Note: The data presented is hypothetical and illustrates expected trends for solvatochromic effects.

Advanced Computational Approaches for Complex Fluorinated Systems

The presence of multiple fluorine atoms in this compound presents unique challenges and opportunities for computational investigation. Fluorine's high electronegativity and the strength of the carbon-fluorine bond significantly alter the electronic properties of aromatic systems, requiring robust theoretical methods for accurate predictions. wikipedia.org

Standard DFT functionals may not always be sufficient to accurately describe the complex electronic effects in polyfluorinated aromatics. Therefore, the use of more advanced, range-separated hybrid functionals or double-hybrid functionals is often necessary to obtain reliable results for properties like excitation energies and reaction barriers. acs.org For highly accurate benchmark calculations, high-level ab initio methods such as Coupled Cluster (CC) theory may be employed, although their computational cost limits their application to smaller systems. csic.es

A key area of interest for fluorinated molecules is the prediction of ¹⁹F NMR chemical shifts, which is a primary technique for their characterization. Computational methods, particularly DFT, have become invaluable for predicting these shifts, aiding in structure elucidation and assignment of complex spectra. numberanalytics.com

Furthermore, for studying the behavior of these molecules in complex environments, such as in biological systems or materials, multi-level approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. In a QM/MM simulation, the chemically active region (e.g., the fluorinated molecule and its immediate interaction partners) is treated with a high-level quantum mechanical method, while the rest of the system is described using a more computationally efficient molecular mechanics force field. This approach allows for the study of large, complex systems without sacrificing accuracy in the region of interest. The development and application of these advanced computational techniques are crucial for advancing the understanding and application of complex fluorinated systems in various scientific fields. wiley-vch.de

Synthetic Applications and Derivatization Strategies of 2,3,4 Trifluoro 5 Hydroxybenzoic Acid

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. While specific literature detailing the use of 2,3,4-trifluoro-5-hydroxybenzoic acid in MCRs is emerging, its structure presents significant potential. The carboxylic acid functionality allows it to participate as the acid component in well-known MCRs such as the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an amine, and an isocyanide to generate complex α-acylamino carboxamide derivatives. The resulting products would incorporate the trifluoro-hydroxyphenyl scaffold, a motif of interest for pharmaceutical and material science applications. The inherent functionalities (hydroxyl and fluorine atoms) on the aromatic ring of the acid component would be carried into the final product, allowing for further diversification or tuning of molecular properties. The versatility of MCRs could thus provide a streamlined pathway to libraries of novel compounds based on this fluorinated core.

Synthesis of Functionalized Esters and Amides for Material Science Applications

The conversion of this compound into its corresponding esters and amides is a primary strategy for developing new functional materials. The presence of multiple fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to polymers and other materials.

Esterification can be achieved through standard methods like Fischer esterification with various alcohols under acidic catalysis. The resulting esters are precursors to specialty polymers, such as poly(ester-amide)s, which are known for their tunable properties. researchgate.net

Amidation reactions offer another route to functional materials. Direct condensation of the carboxylic acid with amines, often facilitated by coupling agents, yields amides. These amide derivatives can serve as monomers for high-performance polyamides or as building blocks for liquid crystals, where the rigid fluorinated aromatic core can influence the mesophase behavior. The formation of amide bonds is a robust and versatile reaction in organic synthesis. nih.govresearchgate.net

Below is a table summarizing potential ester and amide derivatives and their applications:

| Derivative Type | Reactant | Potential Application | Key Properties Conferred by Fluoro-Hydroxy-Benzoic Core |

| Methyl Ester | Methanol | Organic Intermediate | Increased reactivity for further modification |

| Long-chain Alkyl Ester | Dodecanol | Liquid Crystals, Lubricants | Modified mesomorphic properties, thermal stability |

| Phenyl Ester | Phenol (B47542) | High-performance Polymers | Enhanced thermal and oxidative stability |

| Primary Amide | Ammonia/NaNH₂ | Monomer for Polyamides | Hydrogen bonding sites, rigidity |

| Secondary Amide | Aniline | Foldamers, Supramolecular Gels | Defined secondary structures, π-stacking interactions |

Preparation of Ethers and Related Aromatic Derivatives

The phenolic hydroxyl group of this compound is a key site for derivatization, particularly for the synthesis of ethers. Ether synthesis can significantly alter the solubility, electronic properties, and biological activity of the parent molecule.

One of the most common methods for preparing aryl ethers is the Williamson ether synthesis . byjus.com This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is effective for producing both simple alkyl ethers and more complex derivatives.

Another approach involves the reaction of aromatic fluorine compounds with silyl (B83357) derivatives of phenols, which proceeds with the elimination of trialkylfluorosilane at elevated temperatures to produce aromatic ethers and polyethers in high yields. google.com Given the presence of activated fluorine atoms on the ring, this compound itself could potentially undergo nucleophilic aromatic substitution (SNAr) at one of the fluorine positions, particularly the one para to the hydroxyl group, under specific conditions.

The trifluoromethoxy group (–OCF₃) is another important ether functionality in medicinal chemistry. beilstein-journals.orgresearchgate.net While direct trifluoromethylation of the hydroxyl group is challenging, multi-step sequences can be envisioned where the hydroxyl group is first converted to a suitable leaving group for subsequent reaction with a trifluoromethoxide source.

Design and Synthesis of Ligands for Coordination Chemistry

The structure of this compound makes it an excellent candidate for designing ligands for coordination chemistry. Both the carboxylate group (formed upon deprotonation) and the adjacent hydroxyl group can coordinate to metal ions, acting as a bidentate chelating ligand. This chelation can form stable five- or six-membered rings with metal centers, leading to the formation of discrete coordination complexes or extended metal-organic frameworks (MOFs). nih.govrsc.org

The fluorine substituents play a crucial role by:

Modifying the electronic properties of the ligand, which in turn influences the stability and reactivity of the resulting metal complex.

Participating in non-covalent interactions , such as C–F···H or C–F···π interactions, which can direct the self-assembly of supramolecular architectures in the solid state.

Enhancing the lipophilicity of the complex, which can be advantageous for catalytic applications in non-polar media.

The combination of a hard carboxylate oxygen and a hard phenoxide oxygen donor makes this ligand particularly suitable for binding to a wide range of metal ions, from alkali metals to transition metals and lanthanides. rsc.org The resulting coordination polymers could have applications in gas storage, catalysis, and sensing.

Precursor in the Synthesis of Advanced Organic Intermediates

Fluorinated aromatic compounds are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com this compound serves as a versatile precursor for advanced organic intermediates due to its multiple, differentially reactive functional groups. bldpharm.com

Selective reactions can be performed at each site:

Carboxylic Acid: Can be converted to esters, amides, acid chlorides, or reduced to an alcohol, providing a handle for a wide range of subsequent transformations.

Hydroxyl Group: Can be alkylated to form ethers, acylated to form esters, or used to direct ortho-lithiation for further substitution on the ring.

Aromatic Ring: The fluorine atoms activate the ring for nucleophilic aromatic substitution, while the electron-donating hydroxyl group directs electrophilic aromatic substitution. This allows for the controlled introduction of additional functional groups.

For instance, similar trifluorobenzoic acids are used as key intermediates in the manufacture of quinolone antibacterial drugs. google.com The specific substitution pattern of this compound offers a unique building block for creating novel analogues of existing bioactive molecules with potentially improved properties.

Role in the Development of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is well-equipped to participate in the formation of complex supramolecular architectures. nih.govnih.gov

The primary interactions driving self-assembly are:

Hydrogen Bonding: The carboxylic acid group can form strong, dimeric hydrogen bonds with another acid molecule. The hydroxyl group can also act as both a hydrogen bond donor and acceptor. Together, these groups can create intricate one-dimensional chains, two-dimensional sheets, or three-dimensional networks. nih.govnih.govscirp.org

Halogen Bonding: The fluorine atoms, while weak halogen bond donors, can participate in interactions with electron-rich sites.

Future Perspectives and Emerging Research Avenues

Innovations in Environmentally Benign Synthetic Routes

The synthesis of highly substituted fluorobenzoic acids often involves multi-step processes that can utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing "green" synthetic methodologies that are more efficient, safer, and have a lower environmental impact. For compounds like 2,3,4-Trifluoro-5-hydroxybenzoic acid, key innovations are anticipated in several areas:

Catalytic C-H Activation: A significant advancement would be the development of catalytic systems (e.g., using palladium, rhodium, or ruthenium) that can directly introduce carboxyl or hydroxyl groups onto a pre-existing trifluorinated benzene (B151609) core. This approach, which utilizes transient directing groups, could drastically shorten synthetic sequences and reduce the need for pre-functionalized starting materials. ossila.com For instance, 3,4,5-trifluorobenzoic acid has been successfully used as a transient directing group in palladium-catalyzed C-H activation reactions, a strategy that could be adapted for different isomers. ossila.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for potentially hazardous reactions like nitration or fluorination. patsnap.com Implementing flow chemistry for the synthesis of precursors to this compound could improve safety, increase yield, and allow for easier scale-up.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, aqueous conditions. Future research could explore engineered enzymes for selective hydroxylation or carboxylation on a fluorinated aromatic ring, providing a highly sustainable synthetic route.

Alternative Solvents and Reaction Media: A move away from traditional volatile organic solvents is a cornerstone of green chemistry. Research into using water, supercritical fluids (like CO₂), or ionic liquids for the synthesis and purification of fluorinated benzoic acids can significantly reduce the environmental footprint of the production process. google.com For example, decarboxylation reactions, which are often a key step in the synthesis of benzoic acids from phthalic acid precursors, can be performed in polar aprotic solvents or even in water under the right conditions. google.comgoogle.com

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the behavior of this compound under non-standard conditions can reveal novel reactivity patterns and lead to the discovery of new synthetic transformations.

High-Pressure Chemistry: Applying high pressure can alter reaction equilibria and accelerate reaction rates, often enabling transformations that are not feasible under ambient conditions. For this compound, high-pressure studies could explore cycloaddition reactions or nucleophilic aromatic substitution (SₙAr) of the fluorine atoms, potentially leading to novel polymeric materials or complex molecular architectures.

Photochemistry: The interaction of ultraviolet or visible light with the molecule could induce unique reactions. Given that related compounds like 2-hydroxy-4-trifluoromethylbenzoic acid are known to be photolabile, research into the photochemical behavior of this compound is warranted. researchgate.net Potential pathways could include photo-decarboxylation or photo-induced substitution reactions, offering a light-driven method for further functionalization.